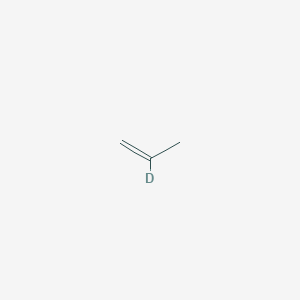

Propene-2-D1

Description

Structure

3D Structure

Properties

IUPAC Name |

2-deuterioprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQONPFPTGQHPMA-WFVSFCRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

43.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Propene 2 D1

Direct Deuteration Strategies for Alkenes

Direct C-H deuteration of alkenes represents the most atom-economical approach to synthesizing deuterated compounds, utilizing readily available deuterium (B1214612) sources. chinesechemsoc.org Recent advancements have led to the development of sophisticated catalytic systems that enable high selectivity and efficiency.

Visible Light-Promoted Deuteration using Transition Metal Catalysis (e.g., Co(III)-Based Systems)chinesechemsoc.org

A significant breakthrough in alkene deuteration involves the use of visible light to drive the catalytic process, offering a milder and more sustainable alternative to traditional methods. chinesechemsoc.org Cobalt-based systems, in particular, have emerged as powerful catalysts for this transformation. chinesechemsoc.org

Synergistic Photoredox/Cobalt Catalysis Approaches

A dual catalytic system combining a photoredox catalyst and a cobalt catalyst has proven highly effective for the direct deuteration of a wide range of alkenes, including terminal and internal varieties. chinesechemsoc.orgchinesechemsoc.org This synergistic approach utilizes visible light to generate a catalytically active Co(III)-H species. chinesechemsoc.org In a typical setup, an iridium-based photosensitizer absorbs light and initiates an electron transfer process, leading to the reduction of a Co(II) precursor to a Co(I) species. researchgate.net This highly reactive intermediate then participates in the deuteration cycle. The combination of a cobaloxime catalyst, an iridium photoredox catalyst, and a base like N,N-diisopropylethylamine (DIPEA) under blue light irradiation has been shown to effectively deuterate various alkenes using D₂O or deuterated methanol (B129727) (MeOD) as the deuterium source. chinesechemsoc.org

Reversible Addition-Elimination Processes Involving Metal-Hydride Specieschinesechemsoc.org

The mechanism of cobalt-catalyzed deuteration is believed to proceed through a sequence of reversible addition and elimination reactions. chinesechemsoc.orgchinesechemsoc.org The photochemically generated Co(III)-H species can add across the double bond of the alkene to form a cobalt-alkyl intermediate. researchgate.net This addition is reversible, and the subsequent elimination of the cobalt hydride can regenerate the alkene. chinesechemsoc.org It is this reversibility that allows for the incorporation of deuterium into the molecule. chinesechemsoc.org

Catalytic Isotopic Hydrogen-Deuterium Exchange Reactionschinesechemsoc.orgresearchgate.netaanda.org

Catalytic H/D exchange reactions provide another direct route to deuterated alkenes. These methods often employ transition metal catalysts to facilitate the exchange between the C-H bonds of the substrate and a deuterium source. chinesechemsoc.org

Exchange over Palladium Blackresearchgate.net

Palladium black has been demonstrated as an effective catalyst for the isotopic hydrogen exchange of propene with deuterium oxide (D₂O). oup.com Kinetic studies of this reaction have provided insights into the mechanism. oup.com

Research Findings on Propene Deuteration over Palladium Black:

A study on the catalytic isotopic hydrogen exchange of propene with deuterium oxide on palladium black revealed that the exchange rates of the six hydrogen atoms in propene are nearly equal. oup.com The activation energy for the exchange of all hydrogen atoms was determined to be 9 kcal/mol. oup.com The mechanism for the exchange of the methyl hydrogen atoms is proposed to occur through both a double-bond migration mechanism and a dissociation mechanism. oup.com

| Parameter | Value |

| Catalyst | Palladium Black |

| Deuterium Source | Deuterium Oxide (D₂O) |

| Substrate | Propene |

| Activation Energy | 9 kcal/mol |

| Proposed Mechanism for Methyl H-exchange | Double-bond migration and dissociation |

Exchange over Silica-Supported Gold and Silver Catalysts

The reaction between propene (C₃H₆) and deuterium (D₂) over silica-supported gold (Au/SiO₂) and silver (Ag/SiO₂) catalysts has been investigated to understand the mechanisms of deuterium addition and exchange. rsc.org Studies using microwave spectroscopy and kinetic measurements show that these processes occur through an associative mechanism. rsc.org This mechanism involves the formation of n-propyl and s-propyl intermediates on the catalyst surface. rsc.org

A significant kinetic isotope effect is observed when comparing the rates of propane (B168953) formation from C₃H₆–H₂ and C₃H₆–D₂ reactions, which indicates that the dissociation of hydrogen (or deuterium) is the rate-determining step. rsc.org While both deuterium addition (hydrogenation) and exchange proceed via the associative mechanism, it has been noted that the methyl hydrogens of propene are less active for exchange through this pathway. rsc.org Furthermore, intramolecular hydrogen shifts (1,3- and 2,3-shifts) have been observed, which facilitate the exchange of the methyl hydrogens, but these processes only occur when gaseous hydrogen is present. rsc.org The rate of both H-D exchange and hydrogenation of propene over silica-supported gold catalysts can be significantly accelerated by the addition of oxygen during the reaction. rsc.org

Comparative Studies with Other Group VIII and IB Metals

The catalytic behavior of Group IB metals (gold and silver) in propene-deuterium reactions shows distinct differences when compared to Group VIII metals like platinum (Pt) and palladium (Pd). rsc.orgacs.org The primary distinction lies in the mechanism of hydrogen/deuterium activation. Group IB metals tend to favor heterolytic dissociation of H₂, especially at metal-support interfaces, whereas Group VIII metals typically favor homolytic dissociation on metal-metal pair sites. acs.org

Over silica-supported Au and Ag, the reaction proceeds via the associative mechanism involving propyl intermediates, as detailed previously. rsc.org In contrast, studies on Group VIII metals like platinum show a more complex picture. On a Pt(111) surface, coadsorption of deuterium with propene leads to extensive H-D exchange, resulting in the formation of all possible deuterium-substituted propenes and propanes. researchgate.net The proposed mechanism for platinum involves a slow half-hydrogenation step to form propyl species, followed by competitive beta-hydride elimination (leading to exchanged propene) and reductive elimination (leading to propane). researchgate.net This highlights a key difference in the surface chemistry and intermediate pathways between the two groups of metals. rsc.orgresearchgate.net

Deuterium Incorporation during Propene Formation Pathways

Catalytic Dehydration of Deuterated Alcohols (e.g., 1-Propanol-D) over Zeolite Catalysts (e.g., M-ZSM-5)

The catalytic dehydration of deuterated 1-propanol (B7761284) (specifically, 1-propan(ol-D)) over various metal-modified ZSM-5 zeolite catalysts (M-ZSM-5, where M = H, V, Cu, or Zn) provides a direct route to deuterated propene. researchgate.netosti.gov Research shows that zeolite catalysts can produce propene with high selectivity at temperatures at or below 230°C. researchgate.netfigshare.comornl.gov When 1-propan(ol-D) is used as the feedstock, deuterium is incorporated into the resulting hydrocarbon product stream, including the propene. researchgate.netosti.govornl.gov

In one study using a fresh Zn-ZSM-5 catalyst at 230°C, significant deuterium incorporation into propene was observed, with mass spectrometry identifying 48% (M+1) and 10% (M+2) ion peaks, corresponding to propene molecules with one and two deuterium atoms, respectively. osti.gov The choice of metal cation in the M-ZSM-5 framework influences the optimal reaction conditions; for instance, Cu-ZSM-5 exhibits high propene selectivity over a broader temperature range compared to H-ZSM-5. osti.gov

Table 1: Deuterium Incorporation in Propene from 1-propan(ol-D) Dehydration

| Catalyst | Temperature (°C) | Deuterated Propene Products | Reference |

|---|

Deuterium Exchange with Partially Deuterated Catalyst Surfaces

The mechanism of deuterium incorporation during the dehydration of 1-propan(ol-D) over M-ZSM-5 is more complex than a simple elimination reaction. osti.gov Spectroscopic studies suggest that the incorporation of deuterium occurs in a two-step process. researchgate.netornl.govornl.gov The primary step is the dehydration of the alcohol. Subsequently, deuterium incorporation happens through an exchange between the newly formed propene and the partially deuterated surface of the catalyst. researchgate.netfigshare.comornl.govornl.gov The catalyst surface becomes deuterated from the deuterium atoms originating from the hydroxyl group of the feed alcohol. researchgate.netornl.gov This exchange mechanism is supported by diffuse reflectance infrared spectroscopy (DRIFTS) combined with deuterium labeling experiments. researchgate.netfigshare.com

Hydrocarbon Pool Type Pathways in Deuterium Incorporation

Concurrent with the direct dehydration pathway, evidence suggests that a "hydrocarbon pool" (HCP) type mechanism is also active. researchgate.netornl.gov This is indicated by the incorporation of deuterium into C4+ hydrocarbon byproducts. osti.gov The HCP mechanism involves the formation of larger hydrocarbon intermediates trapped within the zeolite pores, which can then crack or rearrange to form lighter olefins like propene. acs.orgdicp.ac.cn In the context of 1-propanol-D dehydration, both direct dehydration followed by surface exchange and HCP pathways appear to be operational simultaneously. osti.gov The HCP species contribute to the scrambling and incorporation of deuterium throughout the product stream, accounting for the distribution of deuterated molecules observed. researchgate.netosti.gov

Deuteration during Elimination Reactions and Related Processes

The incorporation of deuterium can also be studied through elimination reactions, where the breaking of a carbon-hydrogen bond is often the rate-limiting step. openstax.org This is demonstrated by the deuterium isotope effect, where a C-D bond, being stronger than a C-H bond, is broken more slowly. openstax.orglibretexts.org For example, the E2 elimination of HBr from 1-bromo-2-phenylethane is over seven times faster than the elimination of DBr from its dideuterated counterpart, confirming that the C-H (or C-D) bond is broken in the rate-determining step. openstax.org

In the context of producing deuterated propene, studies on the elimination reactions of deuterated precursors provide mechanistic insights. A study on the loss of propene from the metastable ions of deuterated isopropoxypyridines is consistent with a 1,2-elimination type reaction pathway. nih.gov Similarly, detailed investigations of the 1,3-elimination reaction of 3-phenylpropyltrimethylammonium (B1216647) iodide, using specifically deuterated reactants, have shown that isotopic exchange can occur alongside the elimination process. cdnsciencepub.com The relative rates of 1,3- and 1,2-elimination are significantly influenced by deuterium substitution in both the reactant and the solvent, which is consistent with an E1cb mechanism involving a carbanion intermediate. cdnsciencepub.com These studies demonstrate how elimination reactions of deuterated substrates can be tailored and analyzed to understand the formation of specific deuterated olefins.

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Propene | 8252 |

| Propene-2-d1 | 123206 |

| 1-Propanol | 1031 |

| Deuterium | 23939 |

| Gold | 23985 |

| Silver | 23954 |

| Silica (B1680970) | 24261 |

| ZSM-5 | 39358 |

| 1-Propanol-d | 139535 |

| Propane | 6334 |

| Platinum | 23939 |

| Palladium | 23938 |

| 1-bromo-2-phenylethane | 79040 |

Site-Specific Deuteration for Positional Isomer Control (e.g., Propene-3-D1 Synthesis)

Controlling the position of deuterium incorporation is critical for creating specific isotopomers of propene. The synthesis of positional isomers, such as propene-3-d1, highlights the chemical strategies employed to achieve site-specificity.

A well-documented method for synthesizing propene-3-d1 (CH₂=CHCH₂D) involves the reaction of allylmagnesium chloride with deuterium oxide (D₂O). elte.hu In this procedure, deuterium oxide is added to a solution of allylmagnesium chloride in tetrahydrofuran (B95107) (THF). elte.hu The resulting propene-3-d1 gas is carried by an inert gas flow through a cold trap to remove the solvent, yielding the desired product with high efficiency (80-90%). elte.hu This method demonstrates precise control over the deuteration site by starting with a precursor where the reactive site is predisposed to the desired position of deuterium incorporation.

Modern catalytic systems offer alternative routes for site-specific deuteration. For example, transition metal catalysts, including those based on iridium, palladium, and ruthenium, can facilitate H/D exchange at specific locations such as benzylic, aliphatic, or vinylic C-H bonds. unam.mx Iridium complexes, in particular, have been shown to catalyze H/D exchange in vinyl groups. unam.mx Furthermore, visible light-mediated deuteration can be tailored to achieve D-incorporation at either terminal or benzylic positions of various alkenes. chinesechemsoc.org These advanced methods provide a powerful toolkit for selectively producing specific positional isomers of deuterated propenes. chinesechemsoc.orgunam.mx

Table 1: Comparison of Synthetic Routes for Deuterated Propenes

| Method | Precursors | Deuterium Source | Key Features | Reference |

|---|---|---|---|---|

| Grignard Reaction | Allylmagnesium chloride | Deuterium oxide (D₂O) | High yield (80-90%); specific to propene-3-d1. | elte.hu |

| Dehalogenation | Deuterated bromopropenes | N/A (incorporated in precursor) | Uses zinc dust in ethanol; reported purity around 97%. | cdnsciencepub.com |

| Photoredox Catalysis | Various alkenes | D₂O or MeOD | Uses a cobalt catalyst and visible light; high D-incorporation (97-99%). | chinesechemsoc.org |

Synthetic Control and High Isotopic Purity Considerations

Achieving high isotopic purity is a primary challenge in the synthesis of deuterated compounds. Isotopic purity refers to the percentage of molecules that contain the deuterium atom at the desired position and the absence of molecules with deuterium at other positions or with multiple deuterium atoms.

Several factors can affect isotopic purity. One significant issue is the potential for H/D randomization, where hydrogen and deuterium atoms exchange between different positions on the molecule, which can lead to a mixture of isotopomers. researchgate.net To ensure high isotopic purity, careful control of reaction conditions and purification methods is essential. Traditional methods for deuterium incorporation, such as base- or acid-catalyzed exchange, often require multiple treatments to achieve high isotopic purity. unam.mx Synthesis of deuterated olefins via dehalogenation has been reported to produce compounds with a purity of around 97%. cdnsciencepub.com

Modern synthetic strategies offer improved control over isotopic incorporation. For instance, the visible light-promoted direct deuteration of alkenes using D₂O has achieved D-incorporation levels as high as 97-99%. chinesechemsoc.org Similarly, copper-catalyzed deacylative deuteration allows for controlled mono-, di-, or tri-deuteration with high isotopic purity. nih.gov The purity of the final product is typically verified using analytical techniques such as mass spectrometry and NMR spectroscopy. cdnsciencepub.comresearchgate.netresearchgate.net Commercial suppliers may offer deuterated propenes with chemical purities of 98% or higher. isotope.com

Table 2: Key Factors in Achieving High Isotopic Purity

| Factor | Description | Significance |

|---|---|---|

| Reaction Mechanism | The chosen synthetic route dictates the inherent selectivity of deuterium incorporation. | Catalytic methods often offer higher selectivity than older exchange-based methods. unam.mx |

| H/D Exchange | Unwanted exchange of hydrogen and deuterium atoms can scramble the isotopic label. | Can be minimized by careful choice of solvent, reagents, and reaction conditions. researchgate.net |

| Deuterium Source | The purity and reactivity of the deuterium source (e.g., D₂O, DBr) are critical. | High-purity sources are necessary for achieving high isotopic incorporation. |

| Purification | Post-synthesis purification removes impurities and potentially undesired isotopomers. | Techniques like distillation and chromatography are used to isolate the target compound. cdnsciencepub.comelte.hu |

| Analytical Verification | Accurate measurement of isotopic purity is required to confirm the success of the synthesis. | Mass spectrometry and NMR spectroscopy are standard methods for analysis. cdnsciencepub.comresearchgate.net |

Table 3: Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 123330 |

| Propene-3-D1 | 138549 |

| Isopropenylmagnesium bromide | 101905 |

| Deuterium oxide | 24602 |

| Allylmagnesium chloride | 115456 |

| Tetrahydrofuran (THF) | 8028 |

| Propene | 8252 |

| Deuterium bromide | 83526 |

| Allene | 10039 |

| Zinc | 23994 |

| Ethanol | 702 |

| 4-dimethylaminopyridine (DMAP) | 4029 |

| Cobalt(II) chloride | 24844 |

| Methanol-d4 (MeOD) | 71510 |

| Copper | 23978 |

| Iridium | 23925 |

| Palladium | 23939 |

| Ruthenium | 23947 |

| N-methylpicolino-hydrazonamide (MPHA) | Not available |

Elucidation of Reaction Mechanisms Via Propene 2 D1 Labeling

Application of Kinetic Isotope Effects (KIEs)

A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The magnitude of the KIE, typically expressed as the ratio of the rate constant for the lighter isotope (kH) to that of the heavier isotope (kD), can reveal whether a particular bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.org

Primary deuterium (B1214612) isotope effects are observed when the bond to the deuterium atom is broken or formed in the rate-determining step of a reaction. libretexts.org These effects are typically significant, with kH/kD values often ranging from 2 to 8. wikipedia.orglibretexts.org The origin of this effect lies in the difference in zero-point vibrational energies between a C-H and a C-D bond. The C-D bond has a lower zero-point energy and is therefore stronger, requiring more energy to break. princeton.edu Consequently, reactions involving the cleavage of a C-D bond are slower than those involving a C-H bond under the same conditions. wikipedia.orgprinceton.edu

Secondary deuterium isotope effects arise when the deuterium atom is not directly involved in bond breaking or formation in the rate-determining step, but is located at a position near the reaction center. libretexts.org These effects are generally smaller than primary KIEs, with kH/kD values typically close to 1. wikipedia.org They can be either normal (kH/kD > 1) or inverse (kH/kD < 1) and provide information about changes in hybridization or the steric environment at the labeled position during the reaction. libretexts.orgprinceton.edu For instance, in the ozonolysis of propene, the identical kinetic isotope effects observed for propene-1-d and propene-2-d (kH/kD = 0.88) suggest that the rate-determining step involves the formation of a molozonide intermediate without significant C-H bond breaking in the transition state. chegg.com

The table below summarizes the typical characteristics of primary and secondary deuterium isotope effects.

| Isotope Effect Type | Involvement of C-D Bond in Rate-Determining Step | Typical kH/kD Value | Mechanistic Insight |

| Primary | Bond is broken or formed | > 1 (Normal) | Direct involvement of the labeled position in the key step. |

| Secondary | Bond is not broken or formed | ~ 1 (Normal or Inverse) | Changes in hybridization or steric environment near the reaction center. |

Isotopic labeling with propene-2-d1 is a critical technique for distinguishing between intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen transfer steps in a reaction mechanism. osti.govlibretexts.orgjchemrev.comkhanacademy.orgsavemyexams.com In an intramolecular process, the deuterium atom would be expected to transfer to another position within the same molecule, leading to a specific isotopomer of the product. Conversely, in an intermolecular transfer, the deuterium could be exchanged with hydrogen atoms from other molecules, such as the solvent or other reactant molecules, resulting in a different distribution of deuterium in the products.

Zero-Point Energy (ZPE): This is often the dominant factor, especially at lower temperatures. acs.org As mentioned earlier, the lower ZPE of a C-D bond compared to a C-H bond leads to a normal KIE for bond-breaking reactions.

Symmetry (SYM), Mass-Moment of Inertia (MMI), and Excitation (EXC): These terms are related to the rotational and vibrational partition functions of the reactants and the transition state. acs.org They are often grouped together as the entropic contribution to the KIE. The MMI term, in particular, relates to the moments of inertia of the molecule, which are affected by isotopic substitution. The EXC term accounts for the population of excited vibrational states. At higher temperatures, the contribution from these terms can become more significant and can sometimes counteract the ZPE effect, leading to a transition from a normal to an inverse KIE or vice versa. acs.org

Unusual temperature dependencies, where a system can exhibit both normal and inverse KIEs, have been observed in interactions of H-H and C-H bonds with transition metal centers. acs.org This behavior arises from the competing effects of the enthalpic ZPE term, which favors an inverse effect in these specific cases, and the entropic [SYM × MMI × EXC] component, which favors a normal effect. acs.org

Temperature-Dependent Transitions between Normal (kH/kD > 1) and Inverse (kH/kD < 1) Isotope Effects

Mechanistic Studies in Catalytic Transformations Involving Propene

This compound is a valuable tool for investigating the mechanisms of various catalytic reactions, providing insights into how substrates interact with catalyst surfaces and how chemical bonds are rearranged.

The study of propene hydrogenation and deuteration over various metal catalysts has been greatly aided by the use of isotopically labeled molecules like this compound. osti.govpolimi.itrsc.org By analyzing the isotopic distribution of the products (propane and exchanged propene), researchers can deduce the nature of the reaction intermediates and the elementary steps involved.

For instance, in the hydrogenation of propene over a Pt(111) surface, coadsorption with deuterium leads to H-D exchange, producing a range of deuterated propenes and propanes. researchgate.net A detailed analysis of the product distribution suggested a mechanism involving the slow half-hydrogenation of propene to a propyl intermediate, followed by either β-hydride elimination (leading to exchanged propene) or reductive elimination (leading to propane). researchgate.net

Similarly, studies on silica-supported gold and silver catalysts using the C₃H₆–D₂ reaction showed that both deuterium addition and exchange proceed through an associative mechanism involving n-propyl and sec-propyl intermediates. rsc.org The observation of a large kinetic isotope effect indicated that the dissociation of hydrogen is the rate-determining step. rsc.org Furthermore, these studies provided the first evidence for intramolecular 1,3- and 2,3-hydrogen shift processes that facilitate the exchange of the methyl hydrogens of propene. rsc.org

The table below presents findings from a study on the deuteration of 2-aryl-1-propenes, showcasing the efficiency of a synergistic photoredox/Co catalysis system. chinesechemsoc.orgchinesechemsoc.org

| Entry | Substrate | Product | Yield (%) | D-incorporation (%) |

| 2 | 2-(p-tolyl)-1-propene | 2-(p-tolyl)-1,1-dideuterio-1-propene | 99 | >94 |

| 3 | 2-(4-ethylphenyl)-1-propene | 2-(4-ethylphenyl)-1,1-dideuterio-1-propene | 99 | >94 |

| 7 | 2-(4-methoxyphenyl)-1-propene | 2-(4-methoxyphenyl)-1,1-dideuterio-1-propene | 95 | >94 |

| 11 | 2-(4-chlorophenyl)-1-propene | 2-(4-chlorophenyl)-1,1-dideuterio-1-propene | 85 | >94 |

| 12 | 2-(4-(trifluoromethyl)phenyl)-1-propene | 2-(4-(trifluoromethyl)phenyl)-1,1-dideuterio-1-propene | 99 | >94 |

| 19 | 2-(thiophen-2-yl)-1-propene | 2-(thiophen-2-yl)-1,1-dideuterio-1-propene | 99 | >94 |

| 23 | 2-adamantyl propene | 2-adamantyl-1,1-dideuterio-1-propene | 99 | 91 |

Hydrogenation and Deuteration Mechanisms

Associative Mechanisms Involving Alkyl Species (n-propyl, s-propyl)

In the realm of heterogeneous catalysis, understanding the behavior of alkyl intermediates is crucial for designing more efficient and selective catalysts. Studies on propane (B168953) dehydrogenation over Al₂O₃-supported PtSn catalysts have utilized in situ Fourier transform infrared spectroscopy (FTIR) to investigate the formation of coke, a process that deactivates the catalyst. oaepublish.com These studies have shown that the activation of C-H bonds in propane at Al(III) sites leads to the formation of an Al(IV)-C₃H₇ species. oaepublish.com Initially, the C-H bonds in propane are broken by proton abstraction by surface oxygen atoms, resulting in the bonding of a propyl group to a surface aluminum atom. oaepublish.com Subsequent β-hydrogen elimination from this surface-bound propyl species yields propene and hydrogen. oaepublish.com The use of isotopically labeled propane, such as this compound's precursor, allows for the detailed tracking of these propyl species and their role as precursors to coke formation. oaepublish.com

Furthermore, research on rhodium-based catalysts has demonstrated the activation of secondary C-H bonds in linear alkanes, leading to the formation of n-alkyl products. rutgers.edu Deuterium scrambling experiments, where a deuterium atom is introduced into the system, have been instrumental in monitoring the rearrangements of alkyl hydride complexes. rutgers.edu These experiments, coupled with kinetic modeling, have enabled the determination of relative rates for various processes involving alkane σ-complexes, including C-H and C-D bond cleavage and formation. rutgers.edu The study of these associative mechanisms involving n-propyl and s-propyl species is fundamental to understanding and controlling catalytic hydrocarbon transformations. rutgers.eduresearchgate.net

Intramolecular Hydrogen-Shift Processes (1,3- and 2,3-shifts)

Intramolecular hydrogen shifts are fundamental processes in many organic reactions. The study of these shifts can be significantly aided by isotopic labeling. For instance, in the context of diols, methanol (B129727) titrations of partially deuterated 1,4- and 1,3-diols in nonpolar solvents have been used to measure OH/OD isotope shifts via ¹H NMR. nih.gov These measurements serve as a diagnostic tool for the presence of intact intramolecular hydrogen bonds. nih.gov Diols with conformationally favored intramolecular hydrogen bonds maintain these bonds even in the presence of excess methanol, while those with more labile hydrogen bonds see them rupture. nih.gov This technique provides insight into the nature of intramolecular hydrogen bonding in response to the surrounding solvent environment. nih.gov

While not directly focused on this compound, these studies on intramolecular hydrogen bonding and shifts in other systems highlight the power of isotopic labeling in understanding such processes. The principles demonstrated can be applied to investigate potential hydrogen shifts within propene and its derivatives during catalytic reactions. For example, understanding the stability and dynamics of hydrogen bonds is crucial in fields like enzyme catalysis, where low-barrier hydrogen bonds are thought to play a significant role. researchgate.net

Mechanistic Insights from Para-Hydrogen Induced Polarization (PHIP) NMR Studies

Para-Hydrogen Induced Polarization (PHIP) is a powerful NMR technique that dramatically enhances the signal of reaction products, enabling detailed mechanistic studies even at low concentrations. acs.orgnih.gov This method utilizes the nuclear spin singlet state of para-hydrogen (p-H₂), which is the NMR silent isomer of H₂. acs.orgnih.gov When p-H₂ is used in a hydrogenation reaction, the spin correlation can be transferred to the product molecule, resulting in a massive signal enhancement. nih.gov

PHIP has been successfully applied to study the hydrogenation of propene. acs.orgnih.gov In one study, the heterogeneous solid-gas reactions of a rhodium-based catalyst with H₂ and propene were investigated using gas-phase NMR spectroscopy. nih.gov The temporal evolution of the PHIP effects allowed for the measurement of catalytic flux and provided insights into changes in the catalyst at a molecular level. nih.gov The hydrogenation of propene using this system and p-H₂ resulted in exceptionally high initial polarization levels in the resulting propane. acs.orgnih.gov This high efficiency even allows for the observation of hyperpolarization effects when using H₂ taken directly from a standard cylinder at room temperature. acs.org These studies demonstrate the utility of PHIP in probing the efficiency of catalytic pairwise para-H₂ transfer and in obtaining high-quality NMR spectra of gas-phase products, offering a unique window into reaction mechanisms. acs.orgnih.govarxiv.org

Selective Oxidation and Ammoxidation Processes

The selective oxidation and ammoxidation of propene are industrial cornerstone processes for producing valuable chemicals like acrolein and acrylonitrile (B1666552). acs.orgpsu.edu Understanding the intricate mechanisms of these reactions is paramount for optimizing catalyst performance and product selectivity. The use of isotopically labeled propene, including this compound, has been instrumental in elucidating the reaction pathways and identifying key intermediates.

Ozonolysis of Deuterated Propenes and Kinetic Secondary Isotope Effects

Ozonolysis is a fundamental reaction in organic chemistry used to cleave carbon-carbon double bonds. Studies on the ozonolysis of deuterated propenes have provided valuable insights into the reaction mechanism through the analysis of kinetic isotope effects (KIEs). A KIE is the change in reaction rate when an atom in the reactants is replaced with one of its isotopes. wikipedia.org

In the ozonolysis of propene, a secondary kinetic isotope effect (SKIE) is observed when deuterium is substituted at the double bond. chegg.comchegg.com A SKIE occurs when the bond to the isotopically labeled atom is not broken in the rate-determining step. wikipedia.org For the ozonide formation step in the ozonolysis of various deuterium-substituted propenes, an inverse KIE (kH/kD < 1) of 0.88 has been observed. chegg.comchegg.com This inverse effect suggests a change in hybridization at the carbon atoms of the double bond from sp² in the reactants to sp³ in the transition state, which is more sterically crowded. princeton.edu The identical KIEs observed for propene-1-d and propene-2-d indicate that the rate-determining step is the initial addition of ozone to form the molozonide intermediate, without significant differences in bond-making or breaking for either isotopologue. chegg.com

Table 1: Kinetic Isotope Effects in the Ozonolysis of Deuterated Propenes

| Reactant | Kinetic Isotope Effect (kH/kD) |

| Propene-1-d | 0.88 chegg.com |

| Propene-2-d | 0.88 chegg.com |

This interactive table summarizes the observed kinetic isotope effects. Clicking on the values will provide more detailed information from the source.

Propene Oxidation to Acrolein: π-Allyl to σ-Allyl Intermediate Conversions

The selective oxidation of propene to acrolein over various metal oxide catalysts is a well-studied reaction where isotopic labeling has been crucial in deciphering the mechanism. A key aspect of this reaction is the formation of an allyl intermediate (CH₂=CH-CH₂•). researchgate.netresearchgate.net The generally accepted mechanism involves the initial abstraction of a hydrogen atom from the methyl group of propene. researchgate.netresearchgate.net

Propane Ammoxidation with Propene Intermediates: ¹³C-Labeling Studies

The direct ammoxidation of propane to acrylonitrile is an economically attractive alternative to the current process, which uses the more expensive propene. acs.orgfigshare.com The most promising catalysts for this reaction are mixed metal oxides containing molybdenum, vanadium, tellurium, and niobium (MoVTeNbO). figshare.comacs.org It is generally believed that this reaction proceeds through a propene intermediate. acs.orgresearchgate.net

To investigate the reaction mechanism, ¹³C-labeling studies have been conducted. In these experiments, ¹³C-labeled propane is used as the reactant, and the distribution of the ¹³C label in the products is analyzed. acs.orgfigshare.comacs.org One of the key questions addressed by these studies was whether the propene intermediate undergoes dimerization to form a C₆ intermediate, such as hexadiene, before being converted to acrylonitrile. acs.orgosti.gov If such a C₆ intermediate were formed and then cleaved, the ¹³C label would be scrambled, appearing in different positions in the final acrylonitrile product. acs.org However, the results from these ¹³C-labeling studies have shown that the carbon backbone of the propane is not rearranged during the reaction. acs.orgfigshare.comacs.org This indicates that a direct pathway for the ammoxidation of propane to acrylonitrile operates, without the involvement of C₆ intermediates. acs.orgfigshare.comacs.org These findings are crucial for understanding and further developing this important catalytic process.

Fundamental Organic Reaction Mechanisms

The ene reaction, a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a double or triple bond (the "enophile"), has been the subject of mechanistic debate, with evidence pointing towards either a concerted (single transition state) or a stepwise (involving an intermediate) pathway depending on the substrates and conditions. wikipedia.orgnih.gov Isotopic labeling, particularly with deuterium, is a key method for distinguishing between these possibilities.

The kinetic isotope effect (KIE) is highly sensitive to the nature of the transition state. In a concerted mechanism, where the allylic C-H bond is broken simultaneously with the formation of the new C-C and H-O/N/C bonds, a primary KIE is expected. researchgate.net In a stepwise mechanism, the KIE will depend on which step is rate-limiting.

For example, the Lewis acid-catalyzed ene reaction of formaldehyde (B43269) with 2-methyl-2-butene (B146552) has been studied using KIEs at natural abundance. researchgate.net The results were interpreted as supporting a stepwise mechanism involving the reversible formation of a cationic intermediate, followed by a rate-limiting proton transfer. researchgate.net Similarly, studies on the C2-C6 (Schmittel) cyclization of enyne-allenes revealed a KIE (kCH₃/kCD₃) of approximately 1.43. This value, along with computational analysis, suggests a highly asynchronous transition state that lies on the boundary between a concerted and a stepwise pathway, where hydrogen transfer has progressed to a minimal extent in the rate-limiting step. nih.gov

Theoretical studies on the parent ene reaction between propene and ethylene (B1197577) have located transition states for both concerted and stepwise pathways. The calculations suggest that the stepwise process, proceeding through a diradical intermediate, has a slightly lower activation barrier than the concerted one. nih.gov The use of this compound in such reactions would allow for the direct measurement of the secondary KIE at the central carbon, providing further data to differentiate the geometry of the transition state and distinguish between the highly asynchronous concerted and stepwise diradical mechanisms.

The transfer of hydrogen as a hydride ion (H⁻) or a proton (H⁺) is fundamental to a vast range of chemical and biological processes. Deuterium labeling is an indispensable tool for tracking these transfers and understanding their mechanisms. This compound, with its deuterium located on the central carbon, is particularly suited for studying reactions where this position is directly involved.

In organometallic catalysis, metal hydride complexes are often key intermediates in hydrogenation and hydrofunctionalization reactions. researchgate.net Metal hydride hydrogen atom transfer (MHAT) to alkenes is a powerful method for generating carbon-centered radicals. rsc.org Deuterium labeling experiments are crucial for elucidating the mechanism. For instance, observing an inverse KIE (kH/kD < 1) in some MHAT reactions is considered strong evidence for the reversible formation of a caged radical pair intermediate before the product-forming step. rsc.org The use of deuterated solvents can also help to rule out mechanisms involving proton exchange with the solvent. rsc.org

In mass spectrometry studies, deuterium labeling has been used to unravel complex fragmentation mechanisms. The loss of propene from protonated (or deuterated) propoxypyridines was examined using site-specific deuterium labeling of the propyl group. acs.org The results showed that for the 2-propoxy isomer, fragmentation proceeds through an ion-neutral complex. For the 3-propoxy isomer, the mechanism was more complex, involving both ion-neutral complexes and a conventional 1,5-hydride shift from the β-position of the propyl group. acs.org These detailed mechanistic insights would be impossible to obtain without the precision of isotopic labeling.

Furthermore, proton exchange processes on catalyst surfaces are critical in acid catalysis. mdpi.com Studies on proton exchange between strong acids and hydrocarbons have utilized hydrogen isotopes to discover side-reactions and understand reaction pathways. tue.nl The interaction of this compound with an acidic catalyst surface could be monitored to directly probe the lability of the vinylic proton and its potential involvement in isomerization or other surface-catalyzed reactions.

Computational and Theoretical Investigations of Propene 2 D1 Systems

Quantum Chemical Methodologies

Quantum chemical methodologies are fundamental to understanding the electronic structure and reactivity of molecules like propene-2-d1. taylor.edu These computational techniques, rooted in physics, provide insights into chemical properties by examining either the individual electrons through wave function theory (WFT) or the total electron density via density functional theory (DFT). taylor.edu

Ab initio molecular orbital calculations are a class of methods that derive information from first principles, without the use of empirical data.

Complete Active Space Self-Consistent Field (CASSCF): The CASSCF method is a powerful tool for studying systems with significant static correlation, such as molecules with stretched bonds or in excited states. google.commolpro.net It requires the careful selection of an "active space," which consists of the orbitals and electrons most crucial for describing the chemical process of interest. google.comgaussian.com For instance, in studying the photodynamics of molecules like ethylene (B1197577), which shares the C=C double bond feature with propene, a specific active space is chosen to accurately model the π to π* electronic transition. osti.gov While CASSCF can be computationally demanding, it provides a qualitatively correct description of the electronic states involved in many chemical reactions. osti.govresearchgate.net

Møller-Plesset Perturbation Theory (MP2): MP2 is a widely used method to account for dynamic electron correlation, which is the instantaneous repulsion between electrons. elte.huumich.edu It improves upon the Hartree-Fock method by adding a second-order correction. umich.edu Studies on propene and its dimers have utilized MP2 calculations to investigate nonbonding interactions and potential energy surfaces. nih.gov For example, research on propene dimers at the MP2/6-311+G(2df,2pd) level of theory has shown that while interactions involving the methyl groups are well-described, those involving the π-electron system of the double bond are less accurately predicted without specific parameterization. nih.gov It's important to note that for some systems, MP2 can incorrectly predict the geometry of transition states due to inadequately treated avoided crossings of electronic states. researchgate.net

Density Functional Theory has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. taylor.edugithub.io DFT methods approximate the exchange-correlation energy, which accounts for the quantum mechanical effects of electron interaction. taylor.edu

A variety of functionals have been developed, each with its own strengths and weaknesses:

M06-2X: This hybrid meta-GGA functional is known for its good performance in studies of non-covalent interactions, thermochemistry, and reaction kinetics. osti.govmdpi.comresearchgate.net It has been shown to perform better than B3LYP for systems with significant dispersion and ionic hydrogen-bonding interactions. researchgate.net

B2PLYP: As a double-hybrid functional, B2PLYP incorporates a portion of the MP2 correlation energy, often leading to improved accuracy for reaction barriers and thermochemistry. osti.govnih.govrsc.org

PBEQIDH: This functional is part of the family of functionals that have shown promise in accurately reproducing reaction energies and barriers for certain types of reactions, such as pericyclic reactions. osti.gov

B3LYP: One of the most widely used DFT functionals, B3LYP provides a good balance of accuracy for a wide range of chemical systems. osti.govresearchgate.netnih.gov However, for systems where dispersion forces are critical, it may be less reliable than more modern functionals. researchgate.net

The choice of functional can significantly impact the results. For instance, in studying multi-step organic reactions, some functionals may even provide qualitatively misleading chemical predictions. osti.gov Therefore, careful benchmarking against experimental data or higher-level theoretical results is often necessary. osti.govrsc.org

Coupled-cluster (CC) theory is considered one of the most accurate ab initio methods for calculating the electronic structure of small to medium-sized molecules. elte.huacs.org The CCSD method includes all single and double excitations of electrons from the reference determinant, providing a high-level treatment of electron correlation. uni-regensburg.de While CCSD scales computationally as O(N^6) with the size of the system, making it expensive for larger molecules, it is often used as a benchmark for other methods. umich.eduacs.orguni-regensburg.de For open-shell systems like radicals, unrestricted CCSD can be employed. uni-regensburg.de To reduce computational cost, localized orbital approximations to CCSD, such as DLPNO-CCSD(T), have been developed and shown to provide results with high accuracy. acs.org The accuracy of coupled-cluster methods, particularly CCSD(T) which includes a perturbative treatment of triple excitations, is often referred to as the "gold standard" in quantum chemistry. rsc.orgresearchgate.net

The choice of basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. gaussian.com Basis sets range from minimal ones like STO-3G to large, flexible ones like the augmented correlation-consistent basis sets (e.g., aug-cc-pVTZ). nih.govgaussian.com

The selection of a basis set involves a trade-off between accuracy and computational cost. umich.eduuit.no Larger basis sets provide a more accurate description of the electron distribution but are computationally more expensive. umich.edu For instance, studies on the water dimer have shown that while large basis sets are needed for high accuracy, smaller basis sets can sometimes yield good results due to a cancellation of errors when paired with an appropriate functional. nih.gov

A significant issue with finite basis sets is the Basis Set Superposition Error (BSSE), which can artificially stabilize compact molecular structures. uit.no This is particularly relevant for intramolecular interactions. uit.no The magnitude of BSSE can be substantial, with errors of ~10 kJ/mol observed even with polarized triple zeta quality basis sets for a 186-atom peptide. uit.no Methods to correct for BSSE exist, but achieving high accuracy often requires the use of very large, polarized quadruple zeta basis sets or specialized multiresolution methods. uit.no

Uncertainty quantification is also crucial for assessing the reliability of computational predictions. The uncertainty in calculated energies can be estimated through methods like uncertainty propagation analysis, considering factors such as the level of theory and the basis set used. researchgate.net For example, the CCSD(T)/aug-cc-pVQZ level of theory is estimated to have an uncertainty of 0.43 kcal mol⁻¹ for electronic reaction energies of neutral molecules. researchgate.net

Modeling Reaction Pathways and Transition States

Computational chemistry is extensively used to model the mechanisms of chemical reactions, identifying the pathways and the high-energy transition states that connect reactants and products. pnas.orgosti.gov

A potential energy surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometry. muni.czdigimat.in Stationary points on the PES, where the forces on all atoms are zero, correspond to stable molecules (minima) and transition states (first-order saddle points). muni.cz

Potential Energy Surface (PES) Mapping: Mapping the PES involves locating these stationary points and the paths connecting them. This provides a detailed picture of the reaction mechanism. For example, in the reaction of the hydroxyl radical with propene, computational studies have mapped the PES to understand the different possible reaction channels, such as addition to the double bond or abstraction of a hydrogen atom. rsc.org These studies have shown that the dominant reaction pathway can change with temperature. rsc.org

Intrinsic Reaction Coordinate (IRC) Analysis: Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that it connects the desired reactants and products. iastate.eduuni-muenchen.de The IRC is the minimum energy path in mass-weighted coordinates that a molecule would follow as it moves from the transition state down to the reactant and product valleys. uni-muenchen.de This analysis is essential for verifying the nature of the transition state and for understanding the dynamic aspects of the reaction. iastate.edu For instance, IRC calculations are used to analyze changes along the reaction coordinate in complex multi-step reactions. mdpi.com

Calculation of Activation Barriers and Rate Constants in Harmonic and Anharmonic Approximations

The theoretical calculation of activation barriers and rate constants is fundamental to understanding and predicting the outcomes of chemical reactions involving this compound. These calculations are typically performed using approximations, primarily the harmonic and anharmonic models, which treat the potential energy surface of the reacting system in different ways.

The harmonic approximation simplifies the complex potential energy surface by modeling the vibrations of the molecule as a collection of independent harmonic oscillators. While computationally less intensive, this model can sometimes provide a reasonable estimate of the zero-point vibrational energy (ZPVE) and the energy of the transition state. However, it fails to account for the true, more complex nature of molecular vibrations, especially for larger amplitude motions and along the reaction coordinate leading to bond breaking and formation. libretexts.org

Anharmonic calculations offer a more realistic depiction by considering the coupling between different vibrational modes and the non-parabolic nature of the potential energy well. libretexts.orglibretexts.org This approach is particularly important for accurately determining activation barriers, as anharmonicity can significantly affect the ZPVE of both the reactant and the transition state. mdpi.com For instance, in studies of reactions involving hydrogen abstraction, the inclusion of anharmonicity has been shown to impact the calculated energetics. mdpi.com The difference between harmonic and anharmonic calculations can be especially pronounced when significant changes in vibrational frequencies occur between the reactant and the transition state.

The choice between harmonic and anharmonic approximations can influence the calculated rate constants. Rate constants are often calculated using transition state theory (TST), where the rate is dependent on the free energy of activation. Anharmonicity can alter this free energy barrier. Furthermore, for reactions involving the transfer of light atoms like deuterium (B1214612), quantum mechanical tunneling can be a significant factor. mdpi.com Tunneling corrections, such as the Eckart tunneling factor, are often applied to the rate constants calculated from TST. mdpi.com The accuracy of these corrections can also be sensitive to whether harmonic or anharmonic frequencies are used in their calculation. While in some cases the tunneling factor may be similar for both approximations, in others, particularly with significant solvent effects, anharmonicity can lead to substantial differences. mdpi.com

Analysis of Electronic State Variation During Reaction Pathways

The electronic state of a molecule describes the arrangement of its electrons and is a key determinant of its reactivity. During a chemical reaction, the electronic state of the this compound system undergoes significant changes as bonds are broken and new ones are formed. Computational chemistry provides powerful tools to analyze these variations along the reaction pathway, offering deep insights into the reaction mechanism.

Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to map the potential energy surface (PES) of the reaction. mdpi.comsciepub.com The PES represents the energy of the system as a function of the geometric coordinates of the atoms. By following the minimum energy path on this surface from reactants to products, one can identify the transition state, which is the point of highest energy along this path. mdpi.com

Analysis of the electronic structure at different points along the reaction pathway, including the reactant, transition state, and product, reveals crucial information. For instance, in addition reactions to the double bond of this compound, the pi-electron system is transformed into a sigma-bonded system. Computational methods can visualize the changes in molecular orbitals, electron density, and charge distribution throughout this process. sciepub.com This allows for a detailed understanding of how the electronic character of the carbon atoms involved in the double bond evolves during the reaction.

Furthermore, in more complex reactions, the possibility of multiple electronic states being involved arises. For example, photochemical reactions or reactions involving transition metals can proceed through excited electronic states. rsc.org Computational methods like Complete Active Space Self-Consistent Field (CASSCF) and multireference configuration interaction (MRCI) can be used to study these scenarios. acs.org These methods are capable of describing situations where the electronic ground state and excited states are close in energy, such as at conical intersections, which can provide efficient pathways for non-radiative transitions between electronic states. acs.org The analysis of electronic state variation is therefore crucial for a complete understanding of the reaction mechanism, particularly for reactions that may not be well-described by considering only the ground electronic state.

Theoretical Prediction and Interpretation of Isotope Effects

Isotope effects, the changes in reaction rates or equilibria when an atom is replaced by one of its isotopes, are a powerful tool for elucidating reaction mechanisms. For this compound, the substitution of a hydrogen atom with deuterium at the C2 position can lead to measurable kinetic and equilibrium isotope effects. Computational chemistry plays a vital role in both predicting the magnitude of these effects and interpreting their experimental values.

Computational Prediction of Kinetic and Equilibrium Isotope Effects

Kinetic isotope effects (KIEs) and equilibrium isotope effects (EIEs) can be computationally predicted using the principles of statistical mechanics and the calculated vibrational frequencies of the isotopically substituted molecules. github.com The Bigeleisen-Mayer equation is a cornerstone for these calculations, relating the isotope effect to the vibrational frequencies of the reactants and the transition state (for KIEs) or products (for EIEs). github.com

The general workflow for predicting isotope effects involves:

Geometry Optimization: The equilibrium geometries of the reactants, products, and the transition state are optimized using a suitable level of theory (e.g., DFT or MP2). mdpi.com

Frequency Calculation: Harmonic or anharmonic vibrational frequency calculations are performed for all stationary points for both the light (H) and heavy (D) isotopologues.

Isotope Effect Calculation: The calculated vibrational frequencies are then used in the Bigeleisen-Mayer formalism to compute the KIE or EIE. github.com

The magnitude of the predicted isotope effect provides insight into the changes in bonding to the isotopically substituted atom during the reaction. A primary KIE (where the bond to the isotope is broken or formed in the rate-determining step) is typically greater than 1 for C-H/C-D bonds, indicating a lower vibrational frequency for the C-D bond in the transition state compared to the reactant. Secondary KIEs, where the bond to the isotope is not directly broken, can also provide valuable information about changes in hybridization or steric environment at the labeled position.

Correlation with Experimental Data for Mechanism Validation

The true power of computational isotope effect prediction lies in its correlation with experimentally measured values. nih.gov This comparison serves as a rigorous test for a proposed reaction mechanism. If the computationally predicted KIEs for a hypothesized mechanism are in good agreement with the experimental KIEs, it lends strong support to that mechanism. Conversely, a significant discrepancy between the calculated and experimental values may indicate that the proposed mechanism is incorrect or incomplete.

For example, in an elimination reaction of a propene precursor, different potential mechanisms (e.g., E2, E1cb) will have distinct transition state structures. These different transition states will lead to different predicted KIEs for the deuterated and non-deuterated species. By comparing the calculated KIEs for each possible mechanism with the experimentally determined KIE, chemists can often distinguish between competing pathways. nih.gov This combined computational and experimental approach has proven to be a powerful strategy for elucidating complex reaction mechanisms. nih.govrsc.org

Integration of Computational Chemistry with Machine Learning Approaches

The intersection of computational chemistry and machine learning (ML) is an emerging field with the potential to revolutionize the study of complex chemical systems, including those involving this compound. researchgate.net Traditional computational methods, while powerful, can be computationally expensive, especially for large systems or long-timescale simulations. Machine learning offers a way to accelerate these calculations and extract deeper insights from the vast amounts of data they generate. oup.com

Predictive Insights into Complex Chemical Systems

Machine learning models can be trained on data from high-level quantum chemistry calculations to develop accurate and efficient "machine-learned potentials" (MLPs). chemrxiv.org These MLPs can then be used to perform large-scale molecular dynamics simulations, enabling the study of complex phenomena that would be intractable with conventional methods. researchgate.net For instance, an MLP could be developed for a reaction involving this compound to explore the reaction dynamics over a wide range of conditions, providing a more complete picture of the reaction mechanism.

Furthermore, machine learning algorithms can be used to identify patterns and correlations in large datasets of computational results. oup.comcecam.org This can help to uncover subtle structure-reactivity relationships and guide the design of new experiments. For example, a machine learning model could be trained to predict the kinetic isotope effect for a series of related reactions, based on a set of calculated molecular descriptors. This predictive capability can accelerate the process of mechanism elucidation and catalyst design. digitellinc.com

The integration of machine learning with computational chemistry is still in its relatively early stages, but it holds immense promise for advancing our understanding of chemical reactivity. As these methods continue to develop, they will undoubtedly provide new and powerful tools for investigating the chemistry of this compound and other complex chemical systems.

Data-Driven Methods for Mechanistic Elucidation and Catalyst Design

In the computational and theoretical study of chemical systems, including those involving this compound, a significant paradigm shift is underway, moving towards data-driven methodologies. These approaches leverage large datasets, often generated through high-throughput computational experiments or laboratory automation, to uncover complex relationships between chemical structures, reaction conditions, and catalytic outcomes. By applying machine learning (ML) and other statistical techniques, researchers can accelerate the elucidation of reaction mechanisms and rationalize the design of novel, more efficient catalysts. fishersci.sesigmaaldrich.comnih.gov

The foundation of data-driven methods lies in the generation of comprehensive and diverse datasets. sigmaaldrich.comnih.gov For this compound systems, this data can be derived from a variety of theoretical calculations, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. wikipedia.orgfishersci.nl These calculations provide a wealth of information, including the energies of reactants, products, and transition states, as well as detailed reaction pathways. For instance, theoretical calculations have been employed to explore the reaction pathways of propene H/D exchange over acidic zeolite catalysts, identifying key intermediates and the influence of factors like propene loading and acid strength on the reaction mechanism. wikipedia.org Similarly, DFT calculations have been instrumental in investigating the oxidation and ammoxidation of propene over bismuth molybdate (B1676688) catalysts, helping to identify the roles of different catalyst surface species. wikipedia.org

Once a substantial dataset is compiled, machine learning algorithms can be trained to build predictive models. fishersci.senih.gov These models can correlate catalyst properties (e.g., composition, electronic structure, surface morphology) and reaction conditions with performance metrics like activity and selectivity. nih.govwikipedia.orgfishersci.com While specific ML models extensively trained on this compound are not yet widely reported, the principles are demonstrated in related systems. For example, in the CO2-assisted oxidative dehydrogenation of propane (B168953) (CO2-ODHP), ML algorithms like artificial neural networks (ANN) and random forest (RF) regression have been used to predict propylene (B89431) yield based on literature data, providing insights into how reaction conditions and catalyst components impact performance. wikipedia.orgfishersci.com The Random Forest model, in particular, has shown superior performance in predicting propane conversion and propylene selectivity. wikipedia.orgfishersci.com

The use of isotopically labeled molecules like this compound is of paramount importance for generating high-quality data for these models. The kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution, provides a sensitive probe of the reaction mechanism. sigmaaldrich.com For example, studying the reactions of deuterated propane has helped to elucidate the activation of C-H bonds over vanadium oxide catalysts, revealing differences in the rate-limiting steps compared to other catalysts. wikipedia.org This type of detailed mechanistic information is invaluable for validating the accuracy of theoretical models and for providing robust data to train more reliable machine learning models. sigmaaldrich.com A data-intensive approach, combining experimental data with computational analysis, can thus lead to the development of predictive mechanistic models, even for complex catalytic systems involving non-covalent interactions. sigmaaldrich.com

The ultimate goal of these data-driven approaches is to move beyond simple analysis and towards de novo catalyst design. nih.gov By understanding the complex interplay of factors that govern a reaction, ML models can guide the search for new catalyst formulations with enhanced performance. This involves identifying novel materials or optimizing the structure of existing ones to favor desired reaction pathways and suppress unwanted side reactions. nih.govnih.gov The integration of high-throughput computation, automated experiments, and machine learning promises to significantly accelerate the discovery and optimization of catalysts for important chemical transformations involving propene and its isotopologues.

Table 1: Theoretical Calculation Methods and Findings in Propene Reactions

| Research Focus | Computational Method(s) | Key Findings |

| Propene H/D Exchange over D-ZSM-5 | Molecular Dynamics (MD), Density Functional Theory (DFT) | The formation of deuterated propene-D5 occurs readily via an isopropyl intermediate. At higher propene loading, a dimerization pathway is favored for forming fully deuterated propene-D6. wikipedia.org |

| Propene Oxidation over Bismuth Molybdate | Density Functional Theory (DFT) | DFT calculations help test experimental hypotheses, identify active surface species for propene activation, and explore how catalyst composition affects activity and selectivity. wikipedia.org |

| Propane Oxidation over Vanadium Oxide | Density Functional Theory (DFT), Kinetic Isotope Effect (KIE) Analysis | The study of deuterated propane revealed fundamental differences in the C-H bond activation mechanism compared to other catalysts. wikipedia.org |

| Propene + OH Reaction | Ab initio calculations (CCSD(T)//B3LYP) | Hydrogen abstraction is the dominant pathway. The potential energy surface and reaction rate constants for various product channels were determined. fishersci.ca |

| 1-propynyl + Propene Reaction | Electronic Structure (CCSD(T)-F12), RRKM calculations | The reaction proceeds via a barrierless addition of the 1-propynyl radical to the double bond of propene, leading primarily to cis/trans isomers of 1,3-dimethylvinylacetylene. americanelements.com |

Applications of Propene 2 D1 in Specialized Mechanistic Investigations

Polymer Science and Catalysis Mechanistic Studies

Propene-2-D1 has been instrumental in advancing the understanding of polymerization mechanisms, particularly with Ziegler-Natta and other coordination catalysts. The deuterium (B1214612) label serves as a spectroscopic and kinetic probe, enabling detailed analysis of polymer microstructure, catalyst behavior, and reaction dynamics.

The stereochemistry of polypropylene (B1209903), which dictates its physical and mechanical properties, is a direct consequence of the mechanism of monomer insertion at the catalyst's active site. This compound is a key monomer in studies aimed at unraveling the intricate details of stereocontrol.

In Ziegler-Natta catalysis, Lewis bases are crucial additives, acting as internal and external donors to enhance the stereospecificity of the polymerization. The precise mechanism by which these donors influence the stereochemistry of the growing polymer chain has been a subject of intense investigation. Studies have shown that external donors can modify the active sites, leading to an increase in the isotacticity of the resulting polypropylene. researchgate.netresearchgate.netdiva-portal.org

The use of this compound in these systems allows for a detailed analysis of the polymer microstructure by techniques such as ¹³C NMR spectroscopy. By examining the location of the deuterium atom in the polymer backbone, researchers can deduce the orientation of the monomer unit upon insertion and how this is influenced by the presence and nature of the Lewis base. For instance, the analysis can reveal whether the donor promotes a specific enantiofacial approach of the monomer to the active site, thereby controlling the stereochemical outcome. The stereochemistry of polypropenes produced with various MgCl₂-supported Ziegler-Natta catalyst systems, incorporating different Lewis bases, has been scrutinized using ¹³C NMR spectroscopy, with particular attention given to the less tactic fractions. researchgate.net

The broad molecular weight and tacticity distributions often observed in polypropylene produced with heterogeneous Ziegler-Natta catalysts have led to the development of multi-site models, with the two-site model being a common simplification. This model posits the existence of at least two types of active sites on the catalyst surface, each with different stereospecificities. One site may produce highly isotactic polypropylene, while another might generate atactic or syndiotactic polymer.

Polymerization of this compound and subsequent analysis of the resulting polymer fractions can provide strong evidence for or against a two-site model. By separating the polymer into fractions of different tacticities and analyzing the deuterium distribution within each fraction, it is possible to characterize the stereochemical and regiochemical preferences of each type of active site. A two-site model, for example, has been used to describe the stereospecific polymerization of propene, with one isospecific site and one non-stereospecific site. researchgate.net

The dynamics of the active centers in Ziegler-Natta and other polymerization catalysts are complex and can involve transformations between different states with varying activities and selectivities. This compound is a valuable probe for studying these dynamic processes and for determining fundamental kinetic parameters like the propagation rate constant.

The presence of a deuterium atom at the 2-position can give rise to a kinetic isotope effect (KIE), where the rate of a reaction involving a C-D bond differs from that of a C-H bond. By comparing the polymerization rates of this compound and unlabeled propene, researchers can gain insights into the rate-determining step of the propagation reaction. If the C-H bond at the 2-position is involved in the transition state of monomer insertion, a primary KIE would be expected. Even in the absence of a primary KIE, secondary KIEs can provide information about changes in hybridization at the reaction center. A kinetic model based on a coordination-insertion mechanism has been developed to predict instantaneous reaction rates and molecular weights. umass.edu

Furthermore, isotopic labeling with this compound can be used to trace the fate of monomer units that undergo alternative insertion pathways or that are part of dormant or transformed active centers. This information is crucial for developing accurate kinetic models of polymerization. umass.eduaps.orgaps.org

Deuterium labeling is a powerful technique for elucidating the detailed structure of polymer backbones. While specific studies on the synthesis and analysis of poly(this compound sulfone) are not widely reported, the principles of using deuterium labeling in polymer characterization are well-established.

The synthesis of a polysulfone from this compound would involve the copolymerization of the deuterated monomer with sulfur dioxide. The resulting poly(this compound sulfone) would have a deuterium atom at a specific, known position in each repeating unit. This labeled polymer could then be analyzed by various spectroscopic techniques, most notably solid-state NMR and neutron scattering, to probe the conformation and dynamics of the polymer chain. The deuterium label would provide a unique signal that can be used to determine bond orientations and segmental motions within the polymer backbone, offering a level of detail that is not achievable with unlabeled polymers. The synthesis of various functionalized poly(ether sulfone)s has been reported, and their microstructures have been analyzed using ¹³C-NMR. nih.govcnr.it

Zeolites are crystalline aluminosilicates with a porous structure that makes them highly effective catalysts and adsorbents for a wide range of chemical processes. Understanding the precise location and orientation of reactant molecules, such as propene, within the zeolite framework is crucial for elucidating reaction mechanisms and designing more efficient catalysts. Combined synchrotron X-ray and neutron diffraction studies, utilizing fully deuterated propene (C₃D₆), have proven to be a powerful approach for this purpose. nih.gov

In a notable study, the adsorption site of propene in the small-pore, pure silica (B1680970) zeolite ITQ-12 was characterized. nih.gov The use of synchrotron X-ray diffraction provided detailed information about the zeolite framework, while neutron diffraction was essential for locating the deuterated propene molecules. This is because deuterium has a significantly larger neutron scattering cross-section compared to hydrogen, making it more "visible" in neutron diffraction experiments.

The investigation revealed that the propene molecules are located at four-fold disordered adsorption sites near the center of each ellipsoidal cage within the zeolite structure. At these sites, the adsorbed propene molecule lies in a plane that is nearly parallel to the equatorial plane of the cage. The methylene (B1212753) group of the propene molecule is oriented towards the eight-ring window of the pore. nih.gov

| Parameter | Value | Reference |

| Zeolite | ITQ-12 ([Si₂₄O₄₈]-ITW) | nih.gov |

| Adsorbate | Deuterated Propene (C₃D₆) | nih.gov |

| Temperature | 298 K | nih.gov |

| Unit Cell Symmetry | Cm (monoclinic) | nih.gov |

| Unit Cell Parameters | a = 10.436 Å, b = 15.018 Å, c = 8.855 Å, β = 105.74° | nih.gov |

| Refined Propene Concentration | 1.8 molecules per unit cell | nih.gov |

These detailed structural findings, made possible by the use of deuterated propene, provide a fundamental basis for understanding the interactions between propene and the zeolite catalyst, which in turn governs the catalytic activity and selectivity. nih.gov

Stereochemistry and Microstructure of Polypropylene

Biochemical Reaction Mechanistic Studies

The study of adenosylcobalamin (AdoCbl, or coenzyme B12)-dependent enzymes provides a clear example of the utility of isotopic labeling in biochemistry. These enzymes catalyze reactions that involve the transfer of hydrogen atoms. nih.govnih.gov The use of deuterium-labeled substrates, such as this compound, is a valuable method for investigating the mechanisms of these complex biocatalysts. nih.gov

Kinetic Isotope Effects (KIEs) are measured by comparing the reaction rate of a substrate containing a light isotope (like hydrogen) with the rate of the same substrate containing a heavy isotope (like deuterium) at the same position. A significant difference in these rates (a KIE greater than 1) indicates that the bond to the isotope is being broken in the rate-determining step of the reaction. This provides crucial information about the reaction pathway and the nature of the transition state. nih.govnih.gov

In the context of AdoCbl-dependent enzymes, the core mechanism involves the homolytic cleavage of the coenzyme's cobalt-carbon bond to generate a 5'-deoxyadenosyl radical. This radical then abstracts a hydrogen atom from the substrate, initiating a rearrangement. By using a substrate like this compound, researchers could precisely probe this hydrogen abstraction step.

Table 1: Interpreting Kinetic Isotope Effects in AdoCbl-Enzyme Reactions

| Observed kH/kD | Interpretation | Implication for Mechanism |

|---|---|---|

| ~ 1 | C-H bond cleavage is not the rate-determining step. | Other steps like substrate binding or product release are slower. |

| > 1 (Primary KIE) | C-H bond cleavage is part of the rate-determining step. nih.gov | Confirms that hydrogen abstraction is a key, slow step in the catalytic cycle. |

While direct studies on propene as a substrate for AdoCbl-dependent enzymes are specific to certain microbial pathways, the principles demonstrated with other deuterated substrates, such as deuterated propan-1,2-diol, are directly applicable. nih.gov Such experiments have been fundamental in establishing that the hydrogen migration in these enzymatic reactions is an intermolecular process, with the hydrogen being transferred to the 5'-carbon of the coenzyme. nih.gov

Environmental Transformation Mechanisms

Isotopically labeled compounds like this compound are indispensable for tracing the pathways of pollutants in the environment and understanding their transformation mechanisms under various conditions.

The reaction of propene with ozone is a significant process in tropospheric chemistry, contributing to the formation of secondary organic aerosols and other pollutants. The ozonolysis of alkenes proceeds via the Criegee mechanism, which involves the formation of an unstable primary ozonide that quickly decomposes into a carbonyl compound and a Criegee intermediate. quora.commdpi.com

Using this compound (CH₃-CD=CH₂) allows for the precise tracking of atoms through this complex mechanism. The initial reaction with ozone would lead to the formation of a deuterated primary ozonide. This intermediate would then cleave into two possible sets of fragments:

Formaldehyde (B43269) (H₂C=O) and a deuterated Criegee intermediate (CH₃-CDOO)

Deuterated formaldehyde (HDC=O) and a standard Criegee intermediate (CH₃-CHOO)

By analyzing the isotopic composition of the final products, such as formaldehyde and acetaldehyde, scientists can determine the branching ratios of the decomposition pathways. quora.com This provides detailed insight into the reactivity and fate of Criegee intermediates in the atmosphere, which is crucial for accurate atmospheric modeling. mdpi.comacs.org

Propene can be transformed in the environment into various other compounds, the fate of which is of environmental interest. One such class of compounds is sultones. For example, prop-1-ene-1,3-sultone (B1366696) is a cyclic sulfonate ester that can be formed from propene precursors. guidechem.com While primarily used as a specialized additive in battery electrolytes, understanding the environmental transformation of similar sulfur-containing organic compounds is important.

By using this compound as a starting material in laboratory simulations, researchers can study the formation of propene-derived compounds like sultones. The location of the deuterium atom in the final product molecule serves as a mechanistic tracer, revealing which atoms were involved in the reaction and how the bonds were rearranged. This information is vital for predicting the environmental persistence, transport, and ultimate fate of such transformation products.

Stable isotope analysis is a cornerstone of geochemistry and environmental science for understanding the origin and fate of hydrocarbons. nih.govwikipedia.org During processes like biodegradation, microorganisms often preferentially metabolize molecules containing lighter isotopes (¹²C over ¹³C, ¹H over ²H), leading to an enrichment of heavy isotopes in the remaining, unconsumed substrate pool. nih.govmtu.edu This phenomenon is known as isotope fractionation.